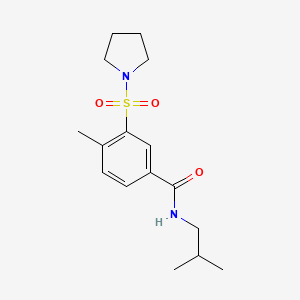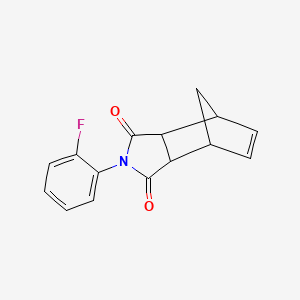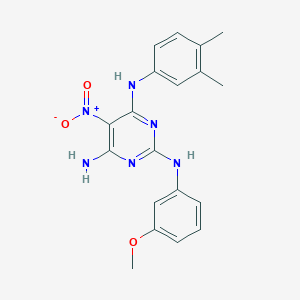![molecular formula C23H18N2O4 B12479075 N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B12479075.png)
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide is a complex organic compound that features a benzamide core with ethoxy and isoindolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with phthalic anhydride to form an intermediate, which is then reacted with aniline derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzamide and isoindolyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide
- 3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide .
Uniqueness
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-18-10-5-7-15(13-18)21(26)24-16-8-6-9-17(14-16)25-22(27)19-11-3-4-12-20(19)23(25)28/h3-14H,2H2,1H3,(H,24,26) |
InChI Key |
DWEZVFJQBYLGGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-(2-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12478995.png)
![N-(6-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12479005.png)
![4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B12479014.png)
![1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479015.png)

![9-(2-chloroethyl)-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12479026.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B12479036.png)
![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)



![N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)


